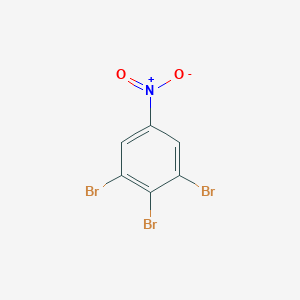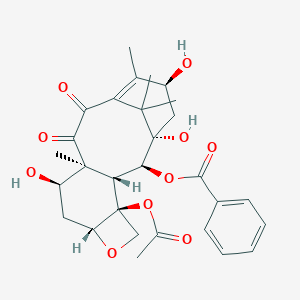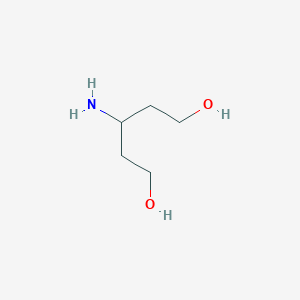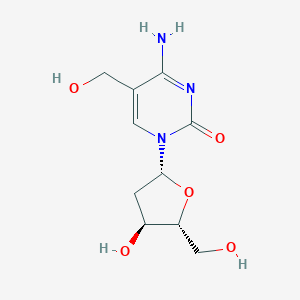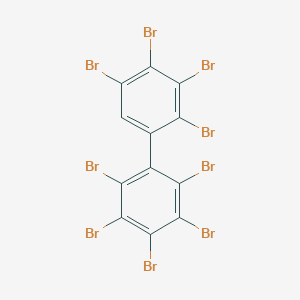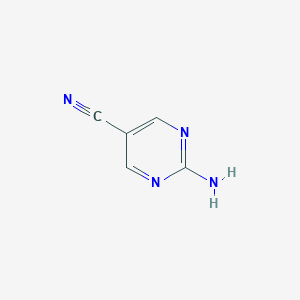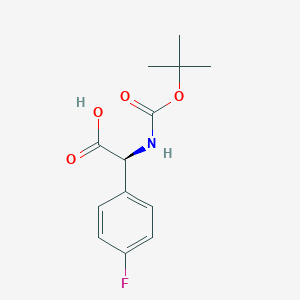
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
Vue d'ensemble
Description
The compound (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a 4-fluorophenyl moiety. The presence of the Boc group suggests that this compound could be used as an intermediate in the synthesis of peptides or other bioactive molecules where protection of the amino group is necessary during the synthetic process.
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives is well-documented. For instance, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, has been developed using a simple and versatile method. This method demonstrates the regioselective functionalization of ring nitrogens and amino groups, which could be analogous to the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes a bulky tert-butoxycarbonyl group that can influence the conformation and reactivity of the molecule. In the case of perfluoro-tert-butyl 4-hydroxyproline, the introduction of a perfluoro-tert-butyl group has been shown to induce distinct conformational preferences in peptides . This suggests that the Boc group in (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid could similarly affect its conformation and potentially its chemical reactivity.
Chemical Reactions Analysis
Boc-protected amino acids are commonly used in peptide synthesis due to their ability to undergo selective deprotection and coupling reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent peptide bond formation. The fluorophenyl group in the compound of interest could also engage in various chemical reactions, such as Suzuki coupling, due to the presence of the fluorine atom which can act as a directing group.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids like (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid are influenced by the protective groups and the overall molecular structure. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect its solubility and reactivity. The fluorine atom contributes to the acidity of adjacent protons and can impact the compound's electronic properties. These attributes are crucial for the compound's behavior in different phases of synthesis and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Fluorophenyl Group Applications : Research indicates that compounds with a fluorophenyl group, similar to the one in the subject compound, are used in crystallography. For instance, 2-Amino-2-(2-fluorophenyl)acetic acid has been studied for its crystal structure, showing a planar acetate anion with fluorophenyl group attachments (Burns & Hagaman, 1993).
Synthesis of Complex Molecules : This compound is involved in the synthesis of complex molecules. A study reported the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid, demonstrating its role in creating novel molecules (Maity & Strömberg, 2014).
Application in Polymerization : The tert-butyloxycarbonyl group, a key component of the compound, is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This process is critical in the formation of polymers with specific properties (Gao, Sanda, & Masuda, 2003).
Catalysis in Chemical Synthesis : The compound's tert-butyloxycarbonyl group is instrumental in catalyzing chemical reactions. For example, its use in the tert-butoxycarbonylation of amines is an efficient method in organic synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Solid-Phase Synthesis Applications : It also finds use in solid-phase synthesis, particularly in creating handles for peptide alpha-carboxamides. This application is crucial for synthesizing peptides in a controlled manner (Gaehde & Matsueda, 2009).
Precursors in Synthesis of Fluorinated Amino Acids : Additionally, it serves as a precursor in the synthesis of fluorinated alpha-amino acids, which have various research applications, including in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBOUSLFRLKKX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370337 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid | |
CAS RN |
142186-36-5 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
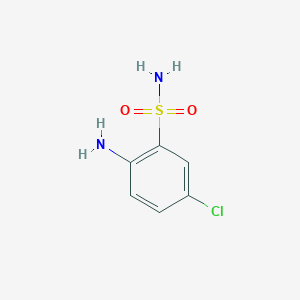
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)

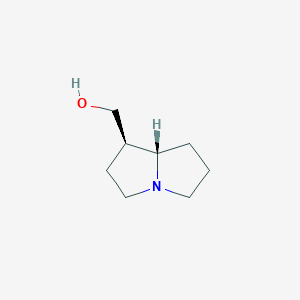
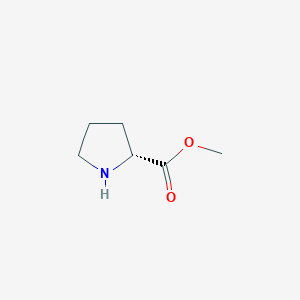
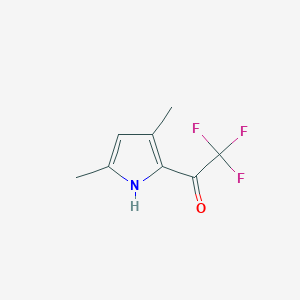
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
